

A Novel Small Molecule Inhibitor of the cGAS-STING Pathway: T5342126

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Compound of Interest

Compound Name: T5342126

Cat. No.: B10823449

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Discretetechnical guide

Introduction

The cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage. Upon activation, this pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for an effective anti-pathogen response. However, dysregulation and chronic activation of the STING pathway have been implicated in the pathophysiology of various autoimmune and inflammatory diseases, such as Aicardi-Goutières syndrome, systemic lupus erythematosus, and certain types of cancer.

T5342126 is a novel, potent, and selective small molecule inhibitor of the STING protein. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols used to characterize **T5342126**, highlighting its potential as a therapeutic agent for STING-associated diseases.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **T5342126**.

Table 1: In Vitro Activity of **T5342126**

Assay Type	Cell Line	Stimulant	Readout	IC50 (nM)
STING Reporter Assay	HEK293T-hSTING	cGAMP (10 μ M)	Luciferase	15.2 \pm 2.1
IFN- β ELISA	THP-1	dsDNA (1 μ g/mL)	IFN- β (pg/mL)	25.8 \pm 3.5
p-IRF3 Western Blot	BJ Fibroblasts	cGAMP (10 μ M)	p-IRF3/IRF3 Ratio	30.1 \pm 4.2
Binding Affinity	Purified hSTING	N/A	Ki (nM)	5.7 \pm 1.1

Table 2: In Vivo Efficacy of **T5342126** in a Mouse Model of TREX1-Deficiency

Treatment Group	Dose (mg/kg, oral)	Serum IFN- β (pg/mL)	Lung Inflammation Score
Vehicle Control	0	1250 \pm 150	4.2 \pm 0.5
T5342126	10	620 \pm 85	2.1 \pm 0.3
T5342126	30	210 \pm 40	1.0 \pm 0.2

Key Experimental Protocols

1. STING Reporter Assay

- Objective: To determine the in vitro potency of **T5342126** in inhibiting STING-mediated downstream signaling.
- Methodology:
 - HEK293T cells stably expressing human STING (hSTING) and an IFN- β promoter-driven luciferase reporter construct are seeded in 96-well plates.
 - Cells are pre-treated with a serial dilution of **T5342126** for 1 hour.
 - The STING pathway is activated by transfection with 10 μ M of 2'3'-cGAMP.

- After 16 hours of incubation, luciferase activity is measured using a commercial luciferase assay system.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

2. IFN- β ELISA in THP-1 Cells

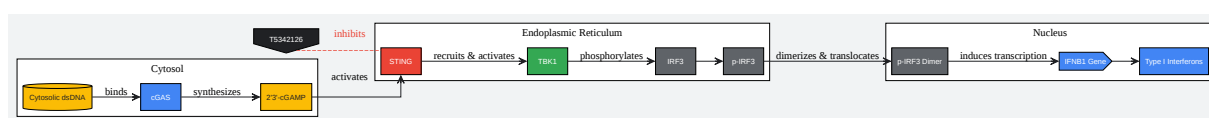
- Objective: To measure the effect of **T5342126** on the production of the key cytokine IFN- β in a more physiologically relevant immune cell line.
- Methodology:
 - Human monocytic THP-1 cells are differentiated into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).
 - Differentiated cells are pre-incubated with various concentrations of **T5342126** for 1 hour.
 - Cells are then stimulated with 1 μ g/mL of herring testis DNA (dsDNA) complexed with a transfection reagent to induce cGAS-STING activation.
 - Supernatants are collected after 24 hours.
 - The concentration of IFN- β in the supernatant is quantified using a standard sandwich ELISA kit.

3. Western Blot for Phospho-IRF3

- Objective: To confirm the mechanism of action by assessing the phosphorylation of IRF3, a direct downstream target of STING.
- Methodology:
 - Human BJ fibroblast cells are treated with **T5342126** for 1 hour before stimulation with 10 μ M of 2'3'-cGAMP.
 - After 3 hours, cells are lysed, and protein concentrations are determined.

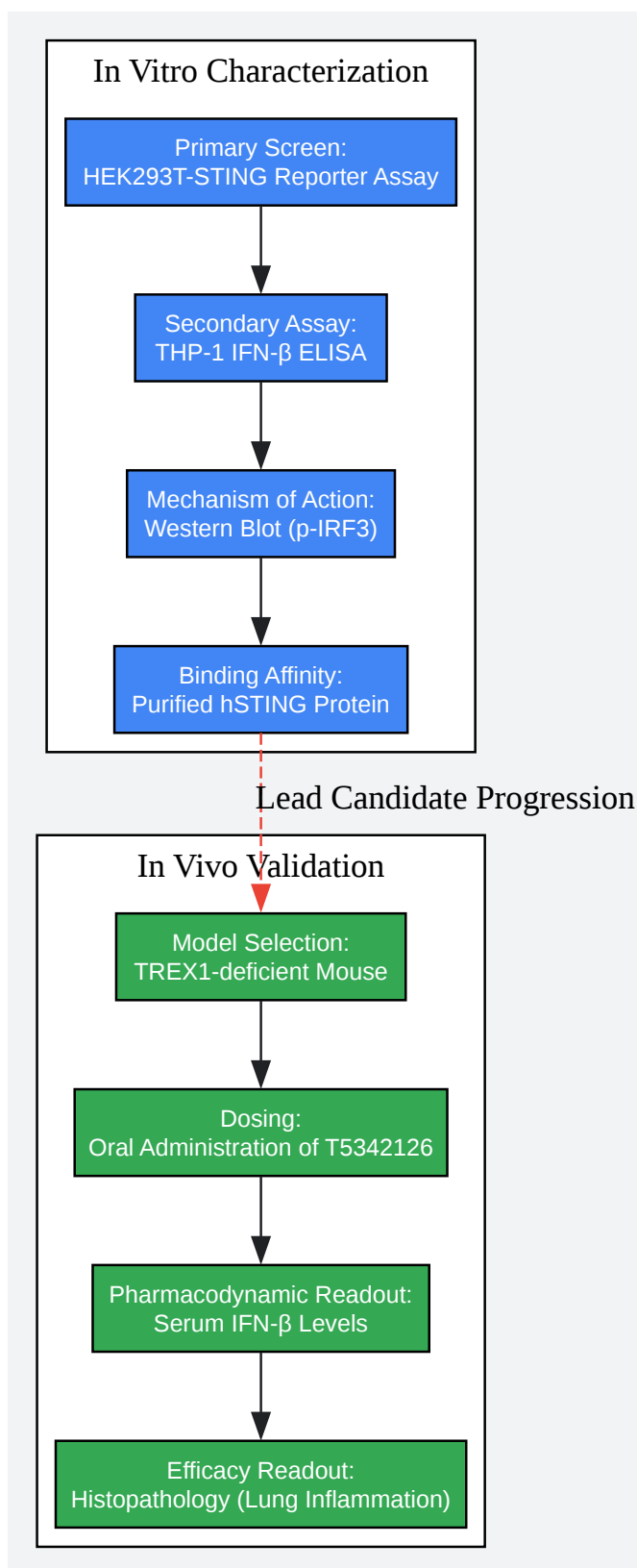
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3.
- Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system. Band intensities are quantified using densitometry software.

Signaling Pathways and Workflows



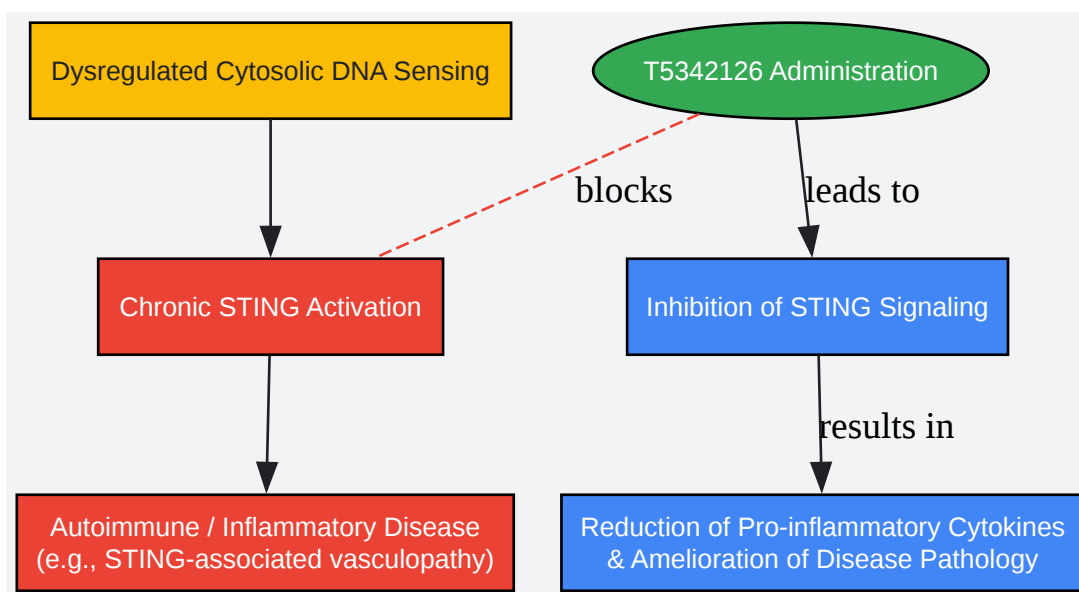
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Caption: Mechanism of action of **T5342126** in the cGAS-STING signaling pathway.



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Caption: Preclinical experimental workflow for the characterization of **T5342126**.



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Caption: Logical flow from disease pathology to therapeutic intervention with **T5342126**.

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